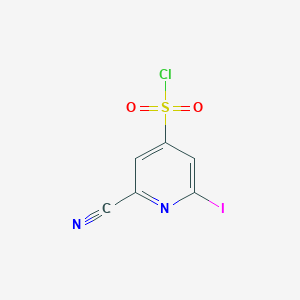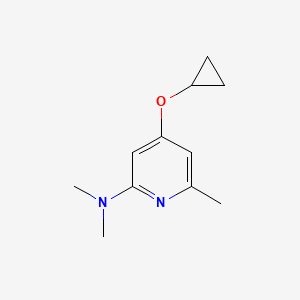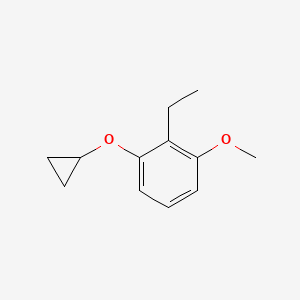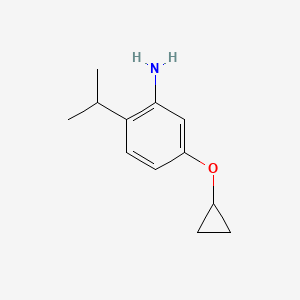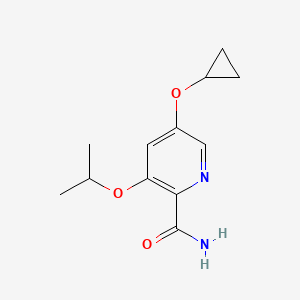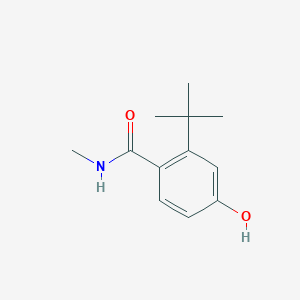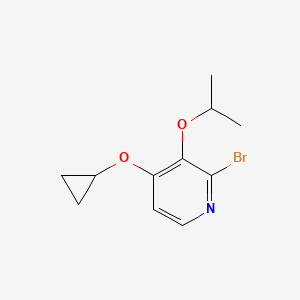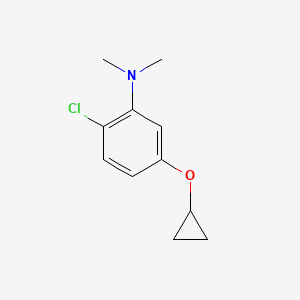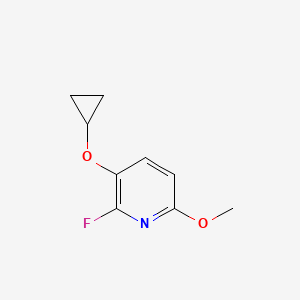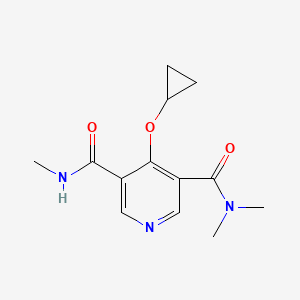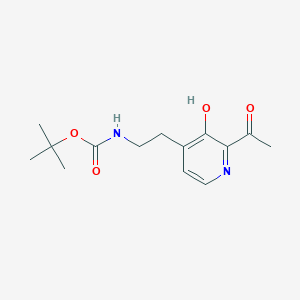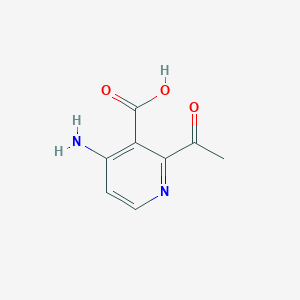
2-Acetyl-4-aminonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-aminonicotinic acid is a chemical compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an acetyl group at the second position and an amino group at the fourth position on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-aminonicotinic acid typically involves the acetylation of 4-aminonicotinic acid. One common method includes the reaction of 4-aminonicotinic acid with acetic anhydride under controlled conditions to introduce the acetyl group at the second position. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
化学反応の分析
Types of Reactions: 2-Acetyl-4-aminonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
科学的研究の応用
2-Acetyl-4-aminonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of 2-acetyl-4-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play crucial roles in its reactivity and interaction with biological molecules. The compound may act by inhibiting certain enzymes or modulating specific signaling pathways, leading to its observed biological effects.
類似化合物との比較
2-Aminonicotinic acid: Lacks the acetyl group at the second position.
4-Aminonicotinic acid: Lacks the acetyl group and has only the amino group at the fourth position.
2-Acetyl-4-aminoresorcinol: Similar structure but with a resorcinol ring instead of a nicotinic acid ring.
Uniqueness: 2-Acetyl-4-aminonicotinic acid is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-acetyl-4-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-6(8(12)13)5(9)2-3-10-7/h2-3H,1H3,(H2,9,10)(H,12,13) |
InChIキー |
LIWMHBVASPRANJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=CC(=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



